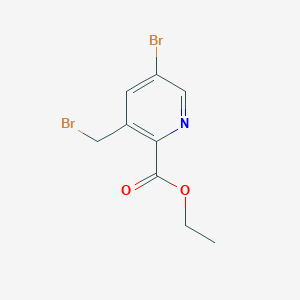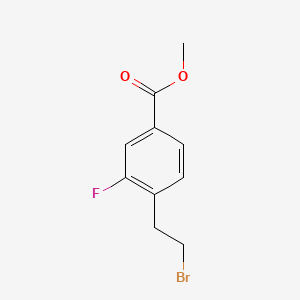
2,3-difluoro-N-methylpyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-N-methylpyridin-4-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of fluorine atoms in the aromatic ring imparts interesting physical, chemical, and biological properties to these compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 2,3-difluoro-N-methylpyridin-4-amine, can be achieved through various methods. One common approach involves the fluorination of pyridine derivatives using reagents such as Selectfluor® . Another method includes the diazotization of substituted 2-aminopyridines followed by fluorination .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using reagents like AlF3 and CuF2 at elevated temperatures (450–500°C) . These methods yield a mixture of fluorinated products, which can be separated and purified using standard techniques.
化学反応の分析
Types of Reactions
2,3-Difluoro-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide and palladium catalysts are commonly used.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents include ammonium formate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .
科学的研究の応用
2,3-Difluoro-N-methylpyridin-4-amine has several scientific research applications, including:
作用機序
The mechanism of action of 2,3-difluoro-N-methylpyridin-4-amine involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific targets, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 3,5-Difluoropyridine
Uniqueness
2,3-Difluoro-N-methylpyridin-4-amine is unique due to the specific positioning of the fluorine atoms and the methyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C6H6F2N2 |
|---|---|
分子量 |
144.12 g/mol |
IUPAC名 |
2,3-difluoro-N-methylpyridin-4-amine |
InChI |
InChI=1S/C6H6F2N2/c1-9-4-2-3-10-6(8)5(4)7/h2-3H,1H3,(H,9,10) |
InChIキー |
KNQHLXJEVFMYEN-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C(=NC=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(5-Amino-1-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301795.png)






![5-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301843.png)


![1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15301885.png)
